Ammonium reineckate monohydrate
Description
Historical Development and Significance of Reinecke's Salt
First reported in 1863 by A. Reinecke, the salt that now bears his name marked a notable advancement in the understanding of coordination compounds. wikipedia.orgchemeurope.com The synthesis, originally achieved by treating molten ammonium (B1175870) thiocyanate (B1210189) with ammonium dichromate, paved the way for a new class of reagents. wikipedia.orgchemeurope.com This development was significant as it provided a reliable method for the precipitation of primary and secondary amines, a property that was widely utilized in early organic and biological chemistry. wikipedia.orgen-academic.com The ability to form crystalline precipitates with amino acids like proline and hydroxyproline (B1673980) further underscored its importance in separating and identifying key biological molecules. wikipedia.orgchemeurope.com
Role in Coordination Chemistry and Analytical Methodologies
The utility of ammonium reineckate (B100417) monohydrate stems from its distinct molecular architecture. The central chromium(III) ion is octahedrally coordinated to six nitrogen atoms. wikipedia.orgmcconline.org.in Two ammonia (B1221849) (NH₃) ligands occupy trans positions, while four thiocyanate (NCS) groups are arranged in a plane. wikipedia.orgchemeurope.com This specific arrangement gives rise to the complex anion [Cr(NCS)₄(NH₃)₂]⁻, which is the cornerstone of its chemical behavior.
In analytical chemistry, Reinecke's salt is a versatile precipitating agent. ontosight.ai Its reaction with various compounds forms the basis for numerous analytical methods:
Precipitation of Amines and Organic Bases: It is renowned for its ability to quantitatively precipitate primary and secondary amines, as well as alkaloids and other basic organic compounds, from solutions. wikipedia.orgsmolecule.com This has been instrumental in the isolation and determination of these substances.
Determination of Metal Ions: The salt is employed in the detection and determination of certain metal ions. For instance, it reacts with mercury(II) compounds to produce a characteristic red color or precipitate. wikipedia.orgsmolecule.com
Spectrophotometric Analysis: The colored ion-pair complexes formed between the Reineckate anion and various analytes can be quantified using spectrophotometry. lawdata.com.tw For example, pharmaceuticals like cephalexin (B21000) and cephradine (B1668399) can be determined by reacting them with Reinecke's salt and measuring the absorbance of the resulting precipitate dissolved in a suitable solvent. lawdata.com.tw
Atomic Absorption Spectrometry (AAS): The chromium content of the precipitated complexes can be determined by AAS, offering another sensitive method for quantification. lawdata.com.tw
The selectivity of these precipitation reactions is influenced by the size and charge of the cation, with the thiocyanate ligands playing a crucial role in the bonding and stability of the resulting complexes. smolecule.com
Overview of Current Research Trajectories and Academic Relevance
The academic relevance of ammonium reineckate monohydrate continues to evolve. Current research explores its application in new and innovative ways, extending beyond its traditional uses.
Recent studies have focused on modifying existing analytical methods to enhance their efficiency and accessibility. For instance, a modified spectrophotometric method using ammonium reineckate as a standard calibration reagent has been developed for the quantification of choline (B1196258) chloride in animal feed, addressing issues of purity and volatility in previous methods. scienggj.org
Furthermore, the unique properties of the Reineckate anion are being harnessed in the synthesis of novel materials. Researchers are investigating the creation of salts with large organic cations and the [Cr(NCS)₄(NH₃)₂]⁻ anion, leading to the development of new ionic liquids and coordination polymers with interesting magnetic and structural properties. researchgate.netresearchgate.net These studies delve into the intricate interactions between the complex anion and various organic cations, opening up possibilities for the design of functional materials. researchgate.net The compound's role in the fabrication of screen-printed electrodes and its potential use in environmental monitoring are also areas of active investigation. chemicalbook.com
Structure
2D Structure
Properties
IUPAC Name |
azanium;azane;chromium(3+);tetrathiocyanate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHNS.Cr.3H3N.H2O/c4*2-1-3;;;;;/h4*3H;;3*1H3;1H2/q;;;;+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXRCIGWICAQSQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12CrN7OS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13573-17-6 | |
| Record name | Ammonium reineckate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMMONIUM REINECKATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD0WBQ89IV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Ammonium Reineckate Monohydrate
Traditional Preparative Routes and Optimization
The conventional synthesis of ammonium (B1175870) reineckate (B100417), often referred to as Reinecke's salt, involves the fusion of ammonium thiocyanate (B1210189) (NH₄SCN) with ammonium dichromate ((NH₄)₂Cr₂O₇). orgsyn.orgmcconline.org.in The process begins by gently heating ammonium thiocyanate to its molten state, typically between 145–150°C. orgsyn.org Finely powdered ammonium dichromate is then incrementally added to the molten thiocyanate. orgsyn.org This addition initiates a vigorous exothermic reaction, characterized by the evolution of ammonia (B1221849) gas and a temperature increase to approximately 160°C. orgsyn.org The reaction is self-sustaining, and external heating is usually discontinued (B1498344) after the initial additions. orgsyn.org
Following the reaction, the resulting solid mass is cooled and pulverized. orgsyn.org The crude product is then subjected to a purification process, which involves washing with ice-cold water to remove unreacted starting materials and byproducts. orgsyn.orgsciencemadness.org The salt is sparingly soluble in cold water but more soluble in hot water, a property exploited during recrystallization. sciencemadness.orgsmolecule.com The crude salt is dissolved in water heated to no more than 60-65°C, as decomposition occurs at higher temperatures. orgsyn.orgsciencemadness.org The hot solution is filtered and cooled to induce crystallization of the purified ammonium reineckate monohydrate. orgsyn.org
Table 1: Traditional Synthesis Parameters
| Parameter | Value | Reference |
| Initial Melting Temperature of NH₄SCN | 145–150°C | orgsyn.org |
| Reaction Temperature | ~160°C | orgsyn.org |
| Recrystallization Temperature | < 65°C | orgsyn.orgsciencemadness.org |
| Overall Yield | 52–57% | orgsyn.org |
Yield Enhancement Strategies
Optimizing the yield of ammonium reineckate is a key consideration in its synthesis. One patented "green production" method reports a yield of 80-85% by carefully controlling the reaction temperature between 160-170°C for a duration of 2 hours. google.com This method involves the slow addition of stirred ammonium dichromate to the ammonium thiocyanate melt. google.com After natural cooling and crushing, the product is washed with ice water, recrystallized from pure water, and vacuum-dried. google.com Another approach to potentially improve yield is the careful management of the extraction and crystallization steps. Multiple extractions of the crude product with warm water (around 60°C) can recover additional salt from the residue. orgsyn.org Concentrating the mother liquor under reduced pressure at 40-50°C can also yield a further crop of crystals. orgsyn.org
Purity Improvement Methods
The purity of ammonium reineckate is crucial for its applications, particularly in analytical chemistry. The primary purification technique is recrystallization from hot water. orgsyn.orggoogle.com It is critical to perform this step under artificial light and to keep the temperature below 65°C to prevent decomposition. orgsyn.orgchemicalbook.com The process involves dissolving the crude salt in warm water, filtering the solution while hot to remove insoluble impurities, and then allowing the filtrate to cool slowly, often in a refrigerator overnight, to form well-defined crystals. orgsyn.org Washing the recrystallized product with ice-cold water helps to remove any remaining soluble impurities before drying. google.com The purity of the final product can be assessed by checking for substances insoluble in dilute hydrochloric acid, with a maximum limit of 0.05% being a common specification for analytical grade reagents. sdfine.com
Synthesis of Potassium Reineckate from Ammonium Reineckate
While not a direct synthesis of the ammonium salt, the conversion of ammonium reineckate to other Reineckate salts, such as potassium reineckate, is a relevant synthetic transformation. This conversion can be achieved through a metathesis reaction. Although specific detailed procedures for the direct conversion from the ammonium salt are not extensively documented in the provided search results, the general principle involves dissolving ammonium reineckate in a suitable solvent and adding a soluble potassium salt. This would lead to the precipitation of the less soluble potassium reineckate, which can then be isolated by filtration. The synthesis of various Reineckate salts with large organic cations has been demonstrated, indicating the versatility of the Reineckate anion in forming salts with different cations. researchgate.net
Considerations for Stability during Synthesis and Storage
This compound exhibits instability under certain conditions, which must be carefully managed during its synthesis and storage. alphachemika.co The compound is sensitive to moisture, light, and heat. alphachemika.cofishersci.com
Key Stability Factors:
Aqueous Decomposition: In aqueous solutions at room temperature (25°C), the salt slowly decomposes over approximately two weeks, forming hydrogen cyanide and blue-colored chromium species. orgsyn.org This degradation is accelerated at temperatures above 65°C or in boiling ethanol. orgsyn.org
Thermal Decomposition: The solid compound decomposes at temperatures between 268-272°C. sigmaaldrich.com However, degradation in solution begins at a much lower temperature. orgsyn.org
Light Sensitivity: Solutions of Reinecke's salt are sensitive to diffuse sunlight and should be handled under artificial light and stored in the dark. chemicalbook.com
Acid Hydrolysis: In the presence of concentrated acids, the complex dissociates, releasing ammonia and thiocyanate ligands.
To ensure stability, solid this compound should be stored in a cool, dark, and dry place, preferably in a tightly sealed container. chemicalbook.comalphachemika.cooxfordlabchem.com For solutions, adding a small amount (1-5%) of ammonium thiocyanate can help suppress the dissociation of the thiocyanate ligands. Storing solutions in amber vials at 4°C can further minimize photolytic and thermal degradation.
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Diffraction Studies for Crystal Structure Determination
X-ray diffraction is the definitive method for elucidating the precise arrangement of atoms within a crystalline solid. Early and pivotal work on the crystal structure of ammonium (B1175870) reineckate (B100417) was conducted by Saito, Takeuchi, and Pepinsky in 1955, providing the foundational understanding of its solid-state structure. wikipedia.org The structure consists of a central chromium(III) ion, an ammonium cation, and a molecule of water of hydration. icm.edu.plwikipedia.org
The crystal lattice of a compound is described by its unit cell, which is the smallest repeating unit that builds up the entire crystal. The unit cell is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal's symmetry, determine its space group.
While the seminal 1955 study by Saito and colleagues established the structural framework, detailed unit cell dimensions and the specific space group are contained within that primary literature. wikipedia.org The data from such studies are typically deposited in crystallographic databases like the Cambridge Structural Database (CSDC) for public access and further research. uiowa.eduarizona.edumanchester.ac.uk
Table 1: Unit Cell and Space Group Information for Ammonium Reineckate Monohydrate (Note: Specific values are found in the cited primary literature)
| Parameter | Value | Reference |
| Crystal System | Data not available in search results | wikipedia.org |
| Space Group | Data not available in search results | wikipedia.org |
| a (Å) | Data not available in search results | wikipedia.org |
| b (Å) | Data not available in search results | wikipedia.org |
| c (Å) | Data not available in search results | wikipedia.org |
| α (°) | Data not available in search results | wikipedia.org |
| β (°) | Data not available in search results | wikipedia.org |
| γ (°) | Data not available in search results | wikipedia.org |
The coordination sphere of the complex anion, [Cr(NH₃)₂(NCS)₄]⁻, features a central chromium(III) ion octahedrally coordinated by six nitrogen atoms. icm.edu.plwikipedia.org Two of these nitrogen atoms are from ammonia (B1221849) (NH₃) ligands, and four are from thiocyanate (B1210189) (NCS⁻) ligands. icm.edu.pl A key structural feature is that the two ammonia ligands are arranged in a trans configuration, meaning they are on opposite sides of the central chromium ion. icm.edu.plwikipedia.org The Cr-NCS linkages are reported to be linear. icm.edu.plwikipedia.org
The precise bond lengths (e.g., Cr-N(H₃), Cr-N(CS), N-C, C-S) and the angles between these bonds (e.g., N-Cr-N) define the exact geometry of the coordination anion. These values, determined through X-ray diffraction, are crucial for understanding the nature and strength of the coordination bonds. A 1991 study by Takeuchi and Saito detailed the bond distances in several Reineckate compounds, finding that the N-C and C-S bond distances can vary depending on the cation present in the crystal lattice. u-szeged.hu
Table 2: Selected Interatomic Distances and Bond Angles for the [Cr(NH₃)₂(NCS)₄]⁻ Anion (Note: Specific values are found in the cited primary literature)
| Bond/Angle | Distance (Å) / Angle (°) | Reference |
| Cr-N (from NH₃) | Data not available in search results | u-szeged.hu |
| Cr-N (from NCS) | Data not available in search results | u-szeged.hu |
| N-C (in NCS) | Data not available in search results | u-szeged.hu |
| C-S (in NCS) | Data not available in search results | u-szeged.hu |
| N(H₃)-Cr-N(H₃) | Approx. 180° (trans) | icm.edu.plwikipedia.org |
| N(CS)-Cr-N(CS) | Data not available in search results | u-szeged.hu |
The crystal structure of this compound is stabilized by an extensive network of hydrogen bonds. These non-covalent interactions involve the ammonium cation (NH₄⁺) and the water molecule (H₂O) acting as hydrogen bond donors. The potential hydrogen bond acceptors are the nitrogen and sulfur atoms of the thiocyanate ligands and the nitrogen atoms of the ammine ligands.
Vibrational Spectroscopy (FTIR and Raman) Investigations
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are powerful for identifying functional groups and providing information about chemical bonding and molecular structure.
The vibrational spectrum of this compound is a composite of the modes from the ammonium cation (NH₄⁺), the complex anion [Cr(NH₃)₂(NCS)₄]⁻, and the water molecule (H₂O). The modes of the complex anion can be further subdivided into those associated with the coordinated ammonia (NH₃), the thiocyanate (NCS) ligands, and the chromium-ligand framework.
Studies of various Reineckate salts and related compounds allow for the assignment of characteristic vibrational frequencies. u-szeged.hu For instance, the C≡N stretching frequency is a prominent feature in the infrared spectrum. u-szeged.hu The vibrational modes of the ammonium ion are also well-characterized, with its stretching and bending frequencies appearing in distinct regions of the spectrum. nih.gov
Table 3: Assignment of Characteristic Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Assignment | Species | Technique | Reference |
| ~3400-3200 | ν(O-H) | H₂O | IR/Raman | icm.edu.pl |
| ~3200 | ν(N-H) | NH₄⁺ / NH₃ | IR/Raman | nih.gov |
| ~2100 | ν(C≡N) | NCS⁻ | IR | u-szeged.hu |
| ~1635 | δ(H-O-H) | H₂O | IR | icm.edu.pl |
| ~1400 | δ(N-H) | NH₄⁺ / NH₃ | IR/Raman | nih.gov |
| ~830 | ν(C-S) | NCS⁻ | IR | u-szeged.hu |
| ~480 | δ(N-C-S) | NCS⁻ | IR | u-szeged.hu |
(ν = stretching; δ = bending)
The vibrations involving the central chromium atom and its directly bonded ligands (Cr-N) are of particular interest as they provide direct information about the coordination environment. These ligand-metal stretching and bending frequencies typically occur in the far-infrared region of the spectrum (below 600 cm⁻¹).
The key vibrations include the Cr-N(H₃) and Cr-N(CS) stretching modes, as well as various bending modes such as N-Cr-N. Analysis of these low-frequency bands is essential for a complete understanding of the bonding within the coordination sphere. For example, in related metal-EDTA complexes, the metal-ligand vibration can be observed around 563 cm⁻¹ in Raman spectra. mdpi.com The specific assignment of these modes in this compound requires detailed analysis of its far-infrared and Raman spectra.
Electronic Absorption Spectroscopy (UV-Vis) Analysis
The electronic absorption spectrum of ammonium reineckate provides significant insights into its electronic structure, characterized by both ligand field and charge transfer transitions.
The UV-Vis spectrum of ammonium reineckate in acetone (B3395972) displays a distinct absorption band at approximately 525 nm. lawdata.com.tw This absorption is responsible for the compound's deep red color. wikipedia.org The position of this band can be influenced by the solvent used. lawdata.com.tw Ligand field theory explains the splitting of the d-orbitals of the central chromium(III) ion due to the electrostatic field of the surrounding ligands. youtube.com In an octahedral complex like the [Cr(NCS)₄(NH₃)₂]⁻ anion, the d-orbitals split into two energy levels: a lower energy t₂g set and a higher energy eg set. youtube.com The energy difference between these levels corresponds to the ligand field splitting energy (Δo). The absorption of light in the visible region promotes an electron from the t₂g to the eg level, resulting in the observed color. youtube.com The specific wavelength of absorption is dependent on the strength of the ligand field; stronger field ligands cause a larger splitting and absorb at shorter wavelengths. youtube.com
In addition to d-d transitions, the electronic spectrum of ammonium reineckate also exhibits charge transfer bands. researchgate.net These transitions involve the movement of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character (ligand-to-metal charge transfer, LMCT) or vice-versa (metal-to-ligand charge transfer, MLCT). LMCT bands are more common for metals in high oxidation states with ligands that are easily oxidized. youtube.com In the case of ammonium reineckate, a notable absorption peak is observed in the ultraviolet region at 204 nm. aatbio.com Excitation with energy corresponding to charge-transfer bands can lead to the dissociation of the thiocyanate ligands. researchgate.net
Table 1: Electronic Absorption Data for this compound
| Transition Type | Wavelength (nm) | Region |
| Ligand Field (d-d) | ~525 | Visible |
| Charge Transfer | 204 | Ultraviolet |
Thermal Analysis Techniques for Decomposition Pathway Elucidation
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are employed to study the decomposition of this compound. The compound is known to decompose upon heating, with a reported decomposition temperature in the range of 268-272 °C. sigmaaldrich.comsigmaaldrich.com TGA measures the change in mass of a sample as a function of temperature, providing insights into the decomposition pathway. The decomposition of ammonium reineckate in an aqueous solution is accelerated at temperatures above 65°C, leading to the formation of a blue-colored solution and the release of hydrogen cyanide. orgsyn.org A similar decomposition process occurs in boiling alcohol. mcconline.org.inorgsyn.org The initial step in the decomposition of related ammonium salts in the condensed phase can involve proton transfer from the ammonium cation to the anion. researchgate.net
Table 2: Thermal Decomposition Data for this compound
| Technique | Observation | Temperature (°C) |
| Melting Point/Decomposition | Decomposition | 268-272 |
| Aqueous Solution Decomposition | Accelerated decomposition | >65 |
Coordination Chemistry of the Reineckate Anion Cr Ncs 4 Nh3 2 ⁻
Ligand Field Theory and Electronic Configuration of Chromium(III)
The properties and reactivity of the Reineckate (B100417) anion are fundamentally explained by Ligand Field Theory (LFT). The central metal ion is Chromium(III), which has an atomic number of 24. A neutral chromium atom has the electron configuration [Ar] 3d⁵ 4s¹. quora.comumd.edu To form the Cr³⁺ ion, the atom loses three electrons, one from the 4s orbital and two from the 3d orbitals, resulting in the electron configuration [Ar] 3d³. brainly.comunacademy.comdoubtnut.com
In the octahedral environment of the [Cr(NCS)₄(NH₃)₂]⁻ complex, the five degenerate d-orbitals of the Cr³⁺ ion are split into two energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e_g). doubtnut.com The three d-electrons of Cr³⁺ occupy the lower energy t₂g orbitals (d_xy, d_yz, d_zx) individually, with parallel spins, according to Hund's rule. This gives a t₂g³ e_g⁰ configuration.
This half-filled t₂g subshell imparts significant kinetic inertness to the complex. uci.edu The energy required to promote an electron from the stable, half-filled t₂g level to the empty, high-energy e_g level is substantial. Furthermore, any ligand substitution reaction, whether proceeding through an associative or dissociative mechanism, would involve a high-energy intermediate, leading to a large Ligand Field Activation Energy (LFAE). This makes ligand exchange reactions slow for Cr(III) complexes. uci.edu
| Property | Description |
| Central Metal Ion | Chromium(III) (Cr³⁺) |
| Neutral Cr Configuration | [Ar] 3d⁵ 4s¹ quora.comumd.edu |
| Cr³⁺ Ion Configuration | [Ar] 3d³ brainly.comunacademy.com |
| Coordination Geometry | Octahedral wikipedia.orgchemeurope.com |
| d-orbital Splitting | t₂g (lower energy), e_g (higher energy) wordpress.com |
| Electron Configuration in Complex | t₂g³ e_g⁰ |
| Magnetic Properties | Paramagnetic |
Stereochemical Aspects: Isomerism and Chirality
Coordination complexes with the formula MA₄B₂ can exist as two possible geometric isomers: cis and trans.
trans-[Cr(NCS)₄(NH₃)₂]⁻ : In this isomer, the two ammonia (B1221849) (NH₃) ligands are positioned on opposite sides of the chromium ion (180° apart). This is the most common and stable configuration for the Reineckate anion. wikipedia.orgchemeurope.com The trans isomer is achiral because it possesses multiple mirror planes of symmetry.
cis-[Cr(NCS)₄(NH₃)₂]⁻ : In the theoretical cis isomer, the two ammonia ligands would be adjacent to each other (90° apart). This isomer would lack a center of inversion and a plane of symmetry, making it chiral. libretexts.orgyoutube.com A chiral molecule is non-superimposable on its mirror image, and therefore, the cis isomer could exist as a pair of enantiomers. libretexts.orgyoutube.com While theoretically possible, the synthesis and isolation of the pure cis form of the Reineckate anion are not commonly reported, with the trans isomer being predominantly formed.
| Isomer | Ligand Arrangement | Chirality |
| trans-[Cr(NCS)₄(NH₃)₂]⁻ | NH₃ ligands are at 180° to each other. | Achiral (has planes of symmetry) youtube.com |
| cis-[Cr(NCS)₄(NH₃)₂]⁻ | NH₃ ligands are at 90° to each other. | Chiral (lacks a plane of symmetry) libretexts.org |
Reactivity Studies: Ligand Exchange and Substitution Reactions
As predicted by Ligand Field Theory for a d³ metal center, the Reineckate anion is kinetically inert, meaning its ligands exchange slowly. uci.edu However, under specific conditions, such as elevated temperatures, ligand substitution reactions can occur. These reactions typically involve the replacement of either the thiocyanate (B1210189) or the ammonia ligands.
The thiocyanate ligands (NCS⁻) can be replaced by other ligands. For instance, in aqueous solutions, water molecules can slowly substitute the thiocyanate ions. libretexts.org The rate and extent of this aquation reaction depend on factors like pH and temperature. Similarly, other ions present in the solution, such as chloride (Cl⁻) or sulfate (B86663) (SO₄²⁻), can replace the water ligands in aquated chromium(III) complexes, often resulting in a color change. libretexts.org
The ammonia ligands are generally more strongly bound than the thiocyanate ligands in this complex but can also be substituted. The relative lability of the ligands can be influenced by the solvent and the nature of the incoming ligand. For example, reactions with primary and secondary amines can lead to the precipitation of their corresponding ammonium (B1175870) salts, a reaction historically used in analytical chemistry. wikipedia.org
Formation of Mixed-Ligand and Derivative Complexes
The Reineckate anion can serve as a precursor for the synthesis of new mixed-ligand and derivative complexes. These reactions involve the controlled substitution of one or more of the existing ligands (NH₃ or NCS⁻) with other chemical groups.
For example, replacing the ammonia ligands with other amines or N-heterocyclic ligands like pyridine (B92270) can create a series of derivative complexes. researchgate.net The synthesis of mixed-ligand complexes of Cr(III) often involves reacting a simple chromium salt, like chromium(III) chloride, with a stoichiometric mixture of the desired ligands in a suitable solvent. nih.gov By carefully selecting the ligands and reaction conditions, it is possible to synthesize a wide variety of chromium(III) complexes with tailored properties. The formation of such complexes can be confirmed through techniques like elemental analysis and mass spectrometry. nih.gov
Solvation Effects on Coordination Sphere Dynamics
The solvent plays a critical role in the chemistry of the Reineckate anion, influencing the dynamics of its coordination sphere. In coordinating solvents like water or dimethyl sulfoxide (B87167) (DMSO), solvent molecules can interact with the complex ion. researchgate.net This can lead to solvolysis, where a solvent molecule replaces one of the ligands in the primary coordination sphere.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of transition metal complexes. It offers a balance between accuracy and computational cost, making it suitable for systems like the Reineckate (B100417) anion.
Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For ammonium (B1175870) reineckate monohydrate, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. Such calculations confirm the experimentally observed octahedral geometry around the central chromium(III) ion, with the two ammonia (B1221849) (NH₃) ligands in a trans configuration and the four isothiocyanate (NCS⁻) ligands occupying the equatorial plane. researchgate.netresearchgate.net
Theoretical calculations for related systems have employed various levels of theory, such as the B3LYP functional with basis sets like LanL2DZ or 6-31+G(d), to successfully optimize geometries. researchgate.netresearchgate.net For the Reineckate anion, DFT calculations would provide precise values for bond lengths and angles, which can be compared with X-ray diffraction data. The electronic structure calculations reveal the distribution of electron density, atomic charges, and the nature of the frontier molecular orbitals, which are crucial for understanding the compound's reactivity.
| Parameter | Optimized Value (Representative) | Description |
| Cr-N (NCS) Bond Length | ~2.00 Å | The distance between the central chromium ion and the nitrogen atom of the isothiocyanate ligands. |
| Cr-N (NH₃) Bond Length | ~2.08 Å | The distance between the central chromium ion and the nitrogen atom of the ammonia ligands. |
| N-Cr-N Angle | ~90° / ~180° | The angles defining the octahedral coordination sphere around the chromium ion. |
| N-C-S Angle | ~180° | The angle within the linear isothiocyanate ligand. |
This table presents typical expected values for the geometric parameters of the Reineckate anion based on DFT optimizations of similar chromium(III) complexes. Actual values would be determined from a specific DFT calculation.
DFT is widely used to predict vibrational spectra (Infrared and Raman), which arise from the quantized vibrations of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the vibrational modes. These theoretical spectra are invaluable for interpreting and assigning the complex experimental spectra of compounds like ammonium reineckate. researchgate.netuni-muenchen.demdpi.com
The calculated spectrum can help assign specific bands to the stretching and bending modes of the NH₃, NCS, and Cr-N groups. For instance, characteristic frequencies for the C≡N stretch in the thiocyanate (B1210189) ligand, the N-H stretches in the ammonia and ammonium ions, and the Cr-N skeletal modes can be precisely identified. Comparing the computed frequencies with experimental FT-IR data allows for a detailed understanding of the molecule's vibrational dynamics. researchgate.net
Further analysis of the DFT results provides deep insights into chemical bonding. Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hybridization, and intermolecular interactions like hydrogen bonds. researchgate.net For ammonium reineckate monohydrate, NBO analysis can quantify the donor-acceptor interactions between the lone pairs of the ligand nitrogen atoms and the empty orbitals of the Cr(III) ion, characterizing the nature of the coordinate covalent bonds. It can also describe the hydrogen bonding network involving the ammonium cation, the ammonia ligands, and the water of hydration.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also critical. Studies on related thiocyanate complexes have shown that the HOMO is often localized on the thiocyanate ligands, while the LUMO may be centered on the metal ion. researchgate.net The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the electronic excitation properties of the complex.
| Analysis Type | Information Gained | Relevance to Ammonium Reineckate |
| HOMO/LUMO Analysis | Electronic excitation energy, reactivity | Predicts the energy required for electronic transitions (color) and identifies sites for nucleophilic/electrophilic attack. |
| Natural Bond Orbital (NBO) | Charge distribution, bond types, hydrogen bonding | Quantifies the Cr-N bond character and describes the interactions holding the crystal lattice together. researchgate.net |
| Atoms in Molecules (AIM) | Bond critical points, interaction strength | Characterizes the nature and strength of covalent and non-covalent (e.g., hydrogen) bonds within the compound. researchgate.net |
Molecular Dynamics Simulations of Solvation and Interactions
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic level. researchgate.net
For this compound, MD simulations are ideal for studying its behavior in aqueous solution. researchgate.net A simulation would typically involve placing the ammonium cation and the Reineckate anion in a box of computer-generated water molecules. A force field, which is a set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM), is chosen to govern the interactions. wordpress.com The simulation would then track the positions and velocities of all atoms over a period of nanoseconds.
Analysis of the MD trajectory can reveal:
Solvation Structure: The arrangement of water molecules around the ammonium and Reineckate ions can be characterized by calculating radial distribution functions (RDFs), which show the probability of finding a water molecule at a certain distance from the ion. science.gov
Coordination Numbers: The average number of water molecules in the first solvation shell of each ion can be determined.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the ions and water molecules, and between the water molecules themselves, can be monitored to understand the dynamics of the solvation process.
These simulations can shed light on how the compound interacts with its solvent environment, which is fundamental to its use as a precipitating agent. researchgate.net
Quantum Chemical Analysis of Reaction Mechanisms
Quantum chemical methods, particularly DFT, are essential for elucidating the pathways of chemical reactions. This involves locating transition states (the energy maxima along a reaction coordinate) and intermediates, and calculating the activation energies for each step of a proposed mechanism. irb.hracs.org
For ammonium reineckate, relevant reactions include its thermal and photochemical decomposition. Experimental studies have shown that the salt can undergo photoaquation, where a ligand is replaced by a water molecule upon absorption of light, and thermal decomposition, which proceeds through intermediates like Cr(NCS)₃. researchgate.netresearchgate.net
A quantum chemical analysis of these processes would involve:
Modeling the Reactants and Products: Optimizing the geometries of the initial Reineckate anion and the final products.
Mapping the Potential Energy Surface: Calculating the energy of the system as a key bond, such as a Cr-NCS bond, is stretched.
Locating the Transition State: Identifying the saddle point on the energy surface that connects reactants to products. The structure of this transition state provides a snapshot of the bond-breaking/bond-forming process.
Calculating Activation Energy: The energy difference between the reactants and the transition state determines the kinetic barrier of the reaction.
Such studies can explain why, for example, the thiocyanate ligand is preferentially lost during photolysis and can map out the multi-step pathway of thermal decomposition, providing a level of mechanistic detail that is often inaccessible through experiments alone. unt.edu
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Pathways
The conventional synthesis of ammonium (B1175870) reineckate (B100417), first reported in 1863, involves the high-temperature fusion of ammonium dichromate with molten ammonium thiocyanate (B1210189). wikipedia.orgchemeurope.com This method, while effective, typically proceeds at temperatures between 145-170°C and can result in variable yields and the formation of byproducts like Morland's salt. orgsyn.orggoogle.com A "green" production method has been described, which optimizes this traditional approach for higher yield and lower cost, but it remains a high-temperature, energy-intensive process. google.com
Future research is trending towards the development of more efficient, sustainable, and controlled synthetic pathways. Emerging paradigms in chemical synthesis, such as microwave-assisted and mechanochemical methods, offer promising alternatives.
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to heat reactants directly and efficiently, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. psu.edusemanticscholar.org For other inorganic and organic salts, microwave-assisted methods have proven to be rapid and robust. nih.govnih.govmdpi.com The application of microwave heating to the synthesis of ammonium reineckate could offer a significant improvement over the prolonged, high-temperature bulk heating of the traditional method, potentially allowing for lower temperatures and better control over the reaction. psu.edu
Mechanochemistry: Solid-state synthesis through mechanochemical grinding presents a solvent-free or low-solvent alternative that can lead to the formation of novel materials and phases. This approach could potentially enable the synthesis of ammonium reineckate at or near room temperature, significantly reducing the energy consumption and avoiding the hazards associated with molten thiocyanate.
The exploration of these novel pathways could not only provide more sustainable routes to ammonium reineckate itself but also facilitate the synthesis of a wider range of Reineckate derivatives with tailored properties.
Exploration of Advanced Characterization Methodologies
The characterization of ammonium reineckate and its derivatives has traditionally relied on standard techniques such as infrared (IR) and UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction. While these methods provide fundamental structural and compositional data, a deeper understanding of the electronic structure, bonding, and dynamics requires the application of more advanced methodologies.
Future research will increasingly leverage sophisticated analytical techniques to probe the nuanced properties of Reineckate-based systems. These methods allow for a more detailed picture of the geometric and electronic environment of the central chromium atom and its ligands.
| Technique | Information Gained | Relevance to Reineckate Systems |
| Synchrotron-based X-ray Absorption Spectroscopy (XAS) | Provides element-specific information on local atomic geometry (EXAFS) and electronic structure/oxidation state (XANES). researchgate.netnih.gov | Can precisely determine the Cr-N and Cr-S bond lengths and coordination environment, and probe changes in the oxidation state of chromium in different chemical environments or during reactions. rsc.orgnih.gov |
| High-Resolution Mass Spectrometry (e.g., MATI) | Offers precise determination of ionization energies and detailed information on the electronic structure of gas-phase molecules and complexes. nih.gov | Enables the study of the intrinsic electronic properties of the [Cr(NCS)₄(NH₃)₂]⁻ anion and its derivatives, free from solvent effects, providing benchmark data for computational models. nih.gov |
| Advanced Electron Microscopy | Provides high-resolution imaging of crystal structures and the spatial distribution of elements. | Can be used to visualize the morphology of materials derived from Reineckate precursors and, as demonstrated in ultrahistochemistry, to map the location of Reineckate precipitates in complex matrices. nih.gov |
| Resonance Raman Spectroscopy | Enhances vibrational modes associated with specific electronic transitions. | Can selectively probe the vibrations of the Cr-NCS or Cr-NH₃ bonds by tuning the excitation wavelength to match the d-d electronic transitions of the chromium center, providing detailed bonding information. |
The application of these advanced techniques is crucial for establishing detailed structure-property relationships, which are essential for the rational design of new functional materials based on the Reineckate anion.
Expansion into Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the design of complex, functional chemical systems held together by non-covalent interactions. The Reineckate anion, [Cr(NCS)₄(NH₃)₂]⁻, is an attractive building block, or tecton, for supramolecular assembly due to its well-defined octahedral geometry, anionic charge, and multiple sites for intermolecular interactions (e.g., hydrogen bonding via ammine ligands). researchgate.netamanote.com
The future in this area lies in exploiting these features to construct novel, ordered architectures. Research is moving towards the rational design of crystalline solids and functional assemblies by pairing the Reineckate anion with carefully chosen counter-ions. By selecting organic or organometallic cations with specific shapes, charges, and hydrogen-bonding capabilities, it is possible to direct the self-assembly process to form extended networks, such as one-, two-, or three-dimensional polymers.
Key research directions include:
Crystal Engineering: Using the Reineckate anion with a variety of organic cations to build crystalline materials with predictable structures and tunable properties, such as porosity or non-linear optical activity.
Host-Guest Chemistry: Designing supramolecular hosts that can encapsulate the Reineckate anion, potentially altering its photochemical or reactive properties within a confined space.
Functional Hybrids: Combining Reineckate salts with other materials, such as polymers or nanoparticles, through electrostatic and other non-covalent interactions to create hybrid materials with synergistic properties.
This expansion into supramolecular chemistry transforms the Reineckate anion from a simple precipitating agent into a versatile component for bottom-up materials design. researchgate.netamanote.com
Applications as Precursors in Advanced Materials Science
Coordination complexes are widely used as molecular precursors for the synthesis of advanced materials, including nanoparticles, thin films, and ceramics. Ammonium reineckate monohydrate is a promising, yet underexplored, single-source precursor for chromium-based materials due to its composition, which includes chromium, nitrogen, and sulfur.
Future research will focus on the controlled decomposition of ammonium reineckate and its derivatives to generate functional nanomaterials. The thermal or chemical decomposition under controlled atmospheres could yield a variety of materials:
Chromium Sulfides (CrSₓ): Decomposition under an inert or sulfur-rich atmosphere could produce chromium sulfide (B99878) nanoparticles, which have applications in catalysis and as electrode materials in batteries.
Chromium Nitrides (CrN): In a nitrogen-rich or ammonia (B1221849) atmosphere, decomposition could lead to the formation of chromium nitride, a hard, corrosion-resistant material used for coatings.
Chromium Oxides (Cr₂O₃): Calcination in air would lead to chromium(III) oxide, a widely used green pigment and catalyst.
Doped Materials: By using derivatives of Reinecke's salt with other metals as the cation, it may be possible to synthesize doped or mixed-metal oxide/sulfide/nitride materials in a single step.
The use of different amine complexes as precursors has been shown to influence the size and morphology of the resulting nanoparticles. mdpi.com Similarly, by systematically varying the cation in Reineckate salts, researchers could potentially control the properties of the final material. This approach offers a pathway to novel, cost-effective methods for producing advanced chromium-based materials with tailored characteristics. nih.govfrontiersin.orgnih.gov
Computational Design of New Reineckate-Based Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structure, properties, and reactivity of metal complexes. nih.govresearchgate.netnih.gov For chromium complexes, DFT has been successfully used to investigate reaction mechanisms, redox properties, and photochemistry. nih.govresearchgate.net
An emerging paradigm is the shift from post-facto analysis to a-priori computational design. Instead of only explaining the properties of existing compounds, computational methods can be used to design new, hypothetical Reineckate-based systems and predict their characteristics before they are ever synthesized in the lab.
Future research in this domain will involve:
Virtual Screening: Creating computational libraries of new Reineckate derivatives by systematically modifying the ammonia and thiocyanate ligands (e.g., replacing NH₃ with other amines or NCS⁻ with other pseudohalides).
Property Prediction: Calculating key properties for these virtual compounds, such as their electronic band structure, spectroscopic signatures (IR, UV-Vis), stability, and potential for intermolecular interactions.
Guiding Synthesis: Using the computational results to identify the most promising candidate molecules with desired properties (e.g., a specific color, enhanced stability, or better precursor characteristics for materials synthesis), thereby guiding and prioritizing synthetic efforts.
This synergy between computational design and experimental synthesis will accelerate the discovery of novel Reineckate-based systems, enabling the development of functional materials tailored for specific applications.
Q & A
Q. What are the key considerations for synthesizing and handling ammonium reineckate monohydrate in aqueous solutions?
this compound is water-soluble but undergoes gradual decomposition in solution, requiring careful preparation and storage. For synthesis, use cold water (20–25°C) to minimize decomposition, as solubility decreases in hot water due to thermal instability . Storage should prioritize airtight containers in cool, dry conditions to prevent moisture absorption and oxidation. Safety protocols must include gloves, eye protection, and fume hoods to avoid respiratory or dermal irritation .
Q. How can researchers assess the purity of this compound?
Gravimetric analysis is the primary method, with a minimum purity threshold of 96.0% (w/w). Impurity limits include ≤0.05% insoluble matter in dilute HCl and ≤2.0% loss on drying at 105°C. For precise quantification, combine gravimetry with spectroscopic methods (e.g., UV-Vis) to detect residual thiocyanate or chromium ions .
Q. What analytical techniques utilize this compound as a precipitating agent?
It is widely used to precipitate primary/secondary amines and quaternary ammonium compounds (e.g., choline derivatives) via ion-associate complex formation. For example:
- Gravimetric analysis : Precipitate target amines at pH 4–6, filter, and dry for quantification .
- Spectrophotometry : Measure absorbance of the reineckate-analyte complex at 520–530 nm after dissolution in acetone or ethanol .
Advanced Research Questions
Q. How can experimental conditions be optimized for precipitation of ion associates with this compound?
Key parameters include:
- pH : Adjust to 3.5–5.0 using acetate buffers to maximize complex stability .
- Ionic strength : Maintain <0.1 M to avoid competitive ion interference .
- Temperature : Conduct reactions at 4°C to enhance precipitation efficiency for thermally labile analytes . Validate conditions using control experiments with known standards (e.g., ephedrine HCl) to ensure selectivity .
Q. What methodologies resolve discrepancies in solubility data for this compound across studies?
Conflicting solubility reports (e.g., cold vs. hot water) may arise from decomposition kinetics. To address this:
Q. What are the mechanistic implications of this compound in alkaloid separation?
The compound selectively binds alkaloids (e.g., papaverine, narcotine) via thiocyanate-mediated coordination to amine groups. Studies show:
- Chromium(III) coordination : The [Cr(NH3)2(SCN)4]<sup>−</sup> complex forms stable, insoluble salts with protonated alkaloids .
- pH-dependent selectivity : At pH 7–8, tertiary amines remain unprotonated, enabling selective precipitation of primary/secondary amines . Validate mechanisms using X-ray crystallography or NMR to characterize complex structures .
Q. How does this compound compare to alternative reagents in conductometric drug analysis?
While effective for drugs like propranolol HCl, its toxicity and interference with high-ionic-strength matrices limit utility. Alternatives include:
- Silver nitrate : Non-toxic, suitable for halide-containing pharmaceuticals .
- Potassium tetracyanonickelate : Higher selectivity for tertiary amines . Compare via recovery studies (spiked samples) and interference tests with common excipients (e.g., lactose, starch) .
Methodological Considerations
Q. What protocols ensure reproducibility in atomic absorption spectrometric (AAS) methods using this compound?
- Sample prep : Digest precipitates in HNO3/H2O2 (3:1 v/v) to release chromium for AAS analysis at 357.9 nm .
- Calibration : Use chromium standards (0.1–5.0 ppm) with matrix-matched blanks to correct for thiocyanate background .
Q. How can researchers mitigate decomposition during long-term spectroscopic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
